Bienvenue dans la boutique en ligne BenchChem!

N-Arachidonoyl-L-Serine-d8

Analytical Chemistry Mass Spectrometry Endocannabinoid Quantification

N-Arachidonoyl-L-Serine-d8 is the definitive stable isotope-labeled internal standard for quantifying ARA-S in biofluids. Its +8 Da mass shift and co-elution with the native analyte ensure uncompromised matrix effect correction per regulatory bioanalytical guidelines, a critical need unmet by unlabeled ARA-S or non-isotopic surrogates. This precisely deuterated (5,6,8,9,11,12,14,15-d8) tool is optimized for GPR55, TBI, and lipidomics studies, guaranteeing the accuracy demanded for pharmacokinetic profiling and rigorous endocannabinoidome research. Stock is available in ready-to-use analytical quantities.

Molecular Formula C23H37NO4
Molecular Weight 399.6 g/mol
Cat. No. B8236286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Arachidonoyl-L-Serine-d8
Molecular FormulaC23H37NO4
Molecular Weight399.6 g/mol
Structural Identifiers
SMILESCCCCCC=CCC=CCC=CCC=CCCCC(=O)NC(CO)C(=O)O
InChIInChI=1S/C23H37NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(26)24-21(20-25)23(27)28/h6-7,9-10,12-13,15-16,21,25H,2-5,8,11,14,17-20H2,1H3,(H,24,26)(H,27,28)/b7-6-,10-9-,13-12-,16-15-/t21-/m0/s1/i6D,7D,9D,10D,12D,13D,15D,16D
InChIKeyFQUVPTVNRMUOPO-IQUBVVFLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Arachidonoyl-L-Serine-d8: Deuterated Internal Standard for Endocannabinoid Research and Quantification


N-Arachidonoyl-L-serine-d8 (ARA-S-d8) is a deuterium-labeled analog of the endogenous lipid N-arachidonoyl-L-serine (ARA-S), a member of the N-acyl amino acid family and a cannabinoid-like signaling molecule. It contains eight deuterium atoms strategically incorporated at the 5, 6, 8, 9, 11, 12, 14, and 15 positions of the arachidonoyl chain . This isotopic labeling pattern confers a mass shift of +8 Da relative to the unlabeled compound, enabling its primary application as a stable isotope-labeled internal standard for the accurate quantification of ARA-S in complex biological matrices via liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) [1].

Why N-Arachidonoyl-L-Serine-d8 Cannot Be Replaced by Unlabeled or Alternative Deuterated Analogs in Quantitative LC-MS Workflows


Generic substitution of N-arachidonoyl-L-serine-d8 with unlabeled ARA-S or other deuterated endocannabinoid analogs fails to meet the rigorous demands of quantitative bioanalysis due to fundamental differences in physicochemical behavior and analytical specificity. Unlabeled ARA-S cannot serve as an internal standard because it co-elutes and shares identical mass transitions with the endogenous analyte, introducing uncontrollable measurement bias [1]. While alternative deuterated lipids (e.g., anandamide-d8) may provide isotopic labeling, they exhibit different chromatographic retention times and ionization efficiencies compared to ARA-S, violating the core principle of stable isotope dilution that requires the internal standard to closely mimic the analyte's behavior throughout sample preparation, separation, and detection . The precise eight-deuterium substitution pattern of ARA-S-d8 at specific olefinic positions (5,6,8,9,11,12,14,15) yields a clean +8 Da mass shift without deuterium-hydrogen back-exchange under typical analytical conditions, ensuring accurate and reproducible quantification that cannot be achieved with non-isotopic or structurally mismatched surrogates [2].

N-Arachidonoyl-L-Serine-d8: Quantitative Comparative Evidence for Analytical and Biological Differentiation


Isotopic Purity and Mass Spectrometric Resolution: ARA-S-d8 vs. Unlabeled ARA-S

N-Arachidonoyl-L-serine-d8 exhibits a nominal mass of 399.6 g/mol, representing an +8 Da mass shift from unlabeled ARA-S (391.6 g/mol). High-resolution LC-MS/MS analysis confirms distinct molecular ions at m/z 408.3 for the deuterated form versus m/z 400.3 for the non-deuterated form, with baseline resolution in the mass domain . The isotopic purity is specified as ≥99% deuterated forms (d1-d8), ensuring minimal interference from residual unlabeled species [1]. This mass difference enables unambiguous differentiation and accurate isotope dilution quantification in complex biological matrices, a capability absent in unlabeled ARA-S.

Analytical Chemistry Mass Spectrometry Endocannabinoid Quantification

Chromatographic Behavior: ARA-S-d8 vs. Alternative Deuterated Endocannabinoids

In reversed-phase LC-MS/MS methods optimized for endocannabinoid analysis, N-arachidonoyl-L-serine-d8 exhibits retention time behavior that closely mimics unlabeled ARA-S due to near-identical hydrophobicity and molecular interactions. In contrast, deuterated analogs of other endocannabinoids, such as anandamide-d8 (N-arachidonoylethanolamine-d8) or 2-arachidonoylglycerol-d5, display different retention characteristics due to variations in headgroup polarity and overall molecular structure [1]. Co-elution of the internal standard with the analyte is a critical requirement for matrix effect correction in LC-MS/MS; only ARA-S-d8 achieves this for ARA-S quantification .

Chromatography Analytical Chemistry Endocannabinoid Profiling

Target Engagement Selectivity: ARA-S vs. Anandamide at Cannabinoid Receptors

The unlabeled parent compound N-arachidonoyl-L-serine (ARA-S) exhibits minimal affinity for classical cannabinoid receptors CB1 and CB2, with a reported Ki value of >10,000 nM for displacement of [3H]CP55940 from human recombinant CB1 and CB2 receptors expressed in HEK293 cells [1]. In contrast, the structurally related endocannabinoid anandamide (AEA) binds with much higher affinity (reported Ki ~ 200-400 nM at CB1) [2]. ARA-S binds to CB1 with a potency of <1% of that of anandamide [3]. This differential receptor engagement profile distinguishes ARA-S from canonical endocannabinoids and underscores the importance of accurate ARA-S quantification to elucidate its unique CB1/CB2-independent signaling mechanisms [4].

Pharmacology Receptor Binding Endocannabinoid Signaling

Functional Antagonism in vivo: ARA-S vs. Abnormal Cannabidiol (Abn-CBD)

In an anesthetized rat blood pressure model, N-arachidonoyl-L-serine (ARA-S) at a dose of 5 mg/kg (i.v.) antagonized the hypotensive effects induced by a 10 mg/kg i.v. bolus of abnormal cannabidiol (Abn-CBD) [1]. Abn-CBD is a synthetic agonist of a putative novel non-CB1/CB2 cannabinoid receptor [2]. This functional antagonism is specific to the Abn-CBD-induced vascular response and is not observed with classical CB1 or CB2 antagonists, indicating that ARA-S acts as an antagonist at this atypical cannabinoid-sensitive site .

Cardiovascular Pharmacology in vivo Pharmacology Endocannabinoid System

Neuroprotective Efficacy: ARA-S vs. Vehicle Control in Traumatic Brain Injury Model

In a mouse model of closed head injury, a single injection of ARA-S following trauma led to a significant improvement in functional outcome and a reduction in edema and lesion volume compared to vehicle-treated controls [1]. Specifically, treatment with ARA-S resulted in a 30% reduction in caspase-3 activity measured 3 days post-injury, indicating decreased apoptotic cell death [2]. These neuroprotective effects were reversed by specific antagonists of CB2 receptors, TRPV1 channels, or BK channels, implicating these pathways in the mechanism of action [3].

Neuroprotection Traumatic Brain Injury Preclinical Efficacy

Optimized Application Scenarios for N-Arachidonoyl-L-Serine-d8 in Endocannabinoid Research and Bioanalysis


Quantitative LC-MS/MS Bioanalysis of ARA-S in Preclinical and Clinical Samples

N-Arachidonoyl-L-serine-d8 serves as the optimal internal standard for the accurate quantification of endogenous and exogenous ARA-S levels in plasma, serum, cerebrospinal fluid, and tissue homogenates using LC-MS/MS or GC-MS. The +8 Da mass shift and co-eluting chromatographic behavior ensure precise correction for matrix effects and instrument variability, as required by regulatory guidelines for bioanalytical method validation . This application is critical for pharmacokinetic studies of ARA-S-based therapeutics, biomarker discovery in neurological and cardiovascular disease, and mechanistic investigations into endocannabinoid-like signaling pathways [1].

Mechanistic Pharmacology Studies Differentiating CB1/CB2-Dependent vs. Independent Signaling

Given the weak affinity of ARA-S for classical cannabinoid receptors (Ki >10,000 nM at CB1/CB2) and its unique functional antagonism of Abn-CBD-induced hypotension, ARA-S-d8 enables researchers to accurately quantify ARA-S levels in experimental systems designed to probe novel, non-CB1/CB2 cannabinoid receptor pathways . This includes studies of GPR55-mediated angiogenesis, Rho kinase modulation in endothelial cells, and atypical cannabinoid receptor signaling in the vasculature and nervous system [1].

Neuroprotection and Traumatic Brain Injury Research

In preclinical models of traumatic brain injury (TBI), ARA-S has demonstrated significant neuroprotective effects, including a 30% reduction in caspase-3 activity and improved functional outcomes . The use of ARA-S-d8 as an internal standard allows for precise measurement of ARA-S concentrations in brain tissue and biofluids, facilitating dose-response optimization and correlation of drug levels with neuroprotective efficacy in TBI and other acute neurological insults [1].

Endocannabinoid System Profiling and Lipidomics

ARA-S-d8 is an essential component of targeted lipidomics panels aimed at quantifying the endocannabinoidome, including N-acyl amino acids, N-acylethanolamines, and monoacylglycerols. Its incorporation into multiplexed LC-MS/MS methods enables simultaneous, accurate quantification of ARA-S alongside other endocannabinoid-related lipids, providing a comprehensive view of lipid signaling dynamics in health and disease .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Arachidonoyl-L-Serine-d8

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.